4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid
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Overview
Description
4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid is a complex organic compound that features both an indene and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indene structure, which is known for its rigidity and aromaticity, combined with the functional groups of benzoic acid, makes this compound a versatile candidate for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-oxo-2-phenylindene, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. This intermediate is then reacted with 4-aminobenzoic acid under conditions that facilitate the formation of an amide bond, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities. Additionally, the use of automated synthesis equipment could help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the indene structure can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of new drugs due to its unique structure.
Medicine: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The indene moiety may interact with aromatic residues in proteins, while the benzoic acid group could participate in hydrogen bonding and electrostatic interactions. These interactions could potentially modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-[(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Known for its hypoglycaemic activity.
Para-aminobenzoic acid (PABA): Widely used in the chemical industry and pharmaceuticals.
Uniqueness: 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid is unique due to the combination of the indene and benzoic acid moieties, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-[(3-oxo-2-phenylinden-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)23-16-12-10-15(11-13-16)22(25)26/h1-13,23H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHCVKKCVRJMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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